CX-5011 is a selective, small molecule inhibitor of casein kinase 2 (CK2), a pleiotropic protein kinase involved in various cellular processes, including cell proliferation and survival. It is structurally characterized as 5-(3-ethynylphenylamino)pyrimido[4,5-c]quinoline-8-carboxylic acid. This compound has emerged as a promising candidate in cancer therapy due to its ability to induce apoptosis in tumor cells and its unique mechanism of action that includes both CK2 inhibition and the induction of methuosis, a form of non-apoptotic cell death .
The biological activity of CX-5011 is significant in the context of cancer treatment. It has been shown to:
CX-5011 is synthesized through a multi-step chemical process that typically involves:
These synthesis methods have been optimized to enhance yield and purity for research applications.
CX-5011 has several applications primarily in cancer research:
Studies have demonstrated that CX-5011 interacts with multiple cellular pathways:
CX-5011 shares structural and functional similarities with several other CK2 inhibitors. Below is a comparison highlighting its uniqueness:
Compound Name | Structure | Mechanism of Action | Unique Features |
---|---|---|---|
CX-4945 | 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid | CK2 inhibition | First clinical-stage CK2 inhibitor; primarily induces apoptosis |
CX-5033 | Benzonaphthyridine analog | CK2 inhibition | Improved selectivity over CX-4945 but lacks methuosis induction |
CX-5279 | Another benzonaphthyridine analog | CK2 inhibition | Focused on selectivity; less potent than CX-5011 in inducing methuosis |
CX-5011 stands out due to its dual mechanism of action—both inhibiting CK2 and inducing methuosis—making it a versatile candidate for further investigation in cancer therapies .
CX-5011 represents a highly selective protein kinase casein kinase 2 inhibitor characterized by a distinctive tricyclic scaffold architecture [7]. The compound possesses the molecular formula C₂₀H₁₂N₄O₂ in its free acid form and C₂₀H₁₁N₄NaO₂ as the sodium salt [14] [15]. The constitutional formula reveals a complex heterocyclic system comprising a pyrimido[4,5-c]quinoline core structure substituted with a 3-ethynylaniline moiety at position 5 and a carboxylic acid functional group at position 8 [5] [14].
The tricyclic scaffold of CX-5011 consists of a fused pyrimidine-quinoline system that establishes the central molecular framework [7] [17]. This arrangement positions two nitrogen atoms within the pyrimidine ring, distinguishing it from related compounds such as CX-4945 which contains a pyridine ring instead of pyrimidine [7]. The aniline linkage connects the tricyclic core to a terminal phenyl ring bearing an ethynyl substituent at the meta position, creating an extended conjugated system [14] [15].
Structural Component | Position | Chemical Environment |
---|---|---|
Pyrimidine Ring | Fused positions 4,5 | Two nitrogen heteroatoms |
Quinoline Ring | Central core | Aromatic six-membered ring |
Carboxylic Acid | Position 8 | Ionizable functional group |
Aniline Linker | Position 5 | Secondary amine bridge |
Ethynyl Group | Meta position of phenyl | Terminal alkyne |
The molecular architecture demonstrates strategic positioning of functional groups that facilitate specific protein-ligand interactions [17]. The carboxylic acid moiety enables penetration into the deepest regions of the protein active site, while the tricyclic scaffold superposes effectively on the adenine portion of adenosine triphosphate during competitive binding [7] [17].
High-resolution X-ray crystallographic analysis of CX-5011 in complex with human protein kinase casein kinase 2 has been documented in the Protein Data Bank under accession code 3PE2 [17]. The crystal structure reveals detailed molecular interactions within the enzyme active site, providing comprehensive insights into the binding mode and conformational preferences of the inhibitor [7] [17].
The crystallographic data demonstrates that CX-5011 adopts a planar conformation when bound to the protein target [17]. The tricyclic scaffold establishes multiple hydrophobic interactions with amino acid residues including Val53, Val66, Phe113, Met163, and Ile174 in hydrophobic region I, and Leu45, His115, and His160 in hydrophobic region II [30]. These interactions stabilize the inhibitor in an orientation that maximizes complementarity with the protein binding pocket [30].
Conformational analysis reveals that the pyrimidine nitrogen atoms participate in crucial hydrogen bonding interactions with the protein hinge region, specifically with Val116 [30] [32]. This hydrogen bonding pattern differs from pyridine-containing analogs and contributes to the enhanced selectivity profile observed for CX-5011 [7]. The carboxylate group forms a complex hydrogen bonding network involving conserved water molecule W1 and Lys68, anchoring the inhibitor in the active site [7] [17].
The ethynyl-substituted phenyl ring occupies a solvent-exposed region of the binding pocket, allowing conformational flexibility without steric constraints [32]. This positioning enables the terminal aromatic system to contribute to selectivity through specific interactions while maintaining favorable binding thermodynamics [32].
Molecular dynamics simulations have provided additional insights into the conformational behavior of CX-5011 in the protein-bound state [30]. These studies confirm the stability of key intermolecular interactions and reveal minimal conformational fluctuations of the tricyclic core during binding [30].
CX-5011 exists in two primary structural variants: the free acid form and the sodium salt form, each possessing distinct physicochemical characteristics and crystallographic properties [14] [15]. The free acid variant carries the Chemical Abstracts Service registry number 1009821-06-0, while the sodium salt form is designated as 1333382-30-1 [14] [15].
Property | Free Acid Form | Sodium Salt Form |
---|---|---|
Molecular Formula | C₂₀H₁₂N₄O₂ | C₂₀H₁₁N₄NaO₂ |
Molecular Weight | 340.33 g/mol | 362.3 g/mol |
Chemical Abstracts Service Number | 1009821-06-0 | 1333382-30-1 |
International Union of Pure and Applied Chemistry Name | 5-(3-ethynylanilino)pyrimido[4,5-c]quinoline-8-carboxylic acid | sodium;5-(3-ethynylanilino)pyrimido[4,5-c]quinoline-8-carboxylate |
The transformation from free acid to sodium salt involves deprotonation of the carboxylic acid functional group at position 8, resulting in formation of a carboxylate anion paired with a sodium cation [14]. This ionic interaction significantly alters the molecular electrostatic properties and influences solubility characteristics [14].
Structural analysis indicates that the sodium salt form exhibits enhanced aqueous solubility compared to the free acid variant [2] [4]. The ionic nature of the carboxylate-sodium interaction promotes favorable hydration and dissolution in polar solvents [2]. Conversely, the free acid form demonstrates superior solubility in organic solvents due to reduced ionic character [15].
The conformational preferences of both structural variants remain largely consistent, with the tricyclic scaffold maintaining planar geometry in both forms [14] [15]. However, the ionization state of the carboxyl group influences the hydrogen bonding patterns and electrostatic interactions available for protein binding [14]. The carboxylate form exhibits enhanced electrostatic complementarity with positively charged amino acid residues in the protein active site [7] [17].
Crystallographic studies of protein-bound complexes primarily utilize the free acid form, as the neutral species demonstrates optimal binding characteristics under physiological conditions [17]. The carboxylic acid group undergoes partial ionization upon binding, optimizing electrostatic interactions with the protein environment [7] [17].
CX-5011 exhibits a comprehensive profile of physicochemical properties that influence its biological activity and pharmaceutical characteristics [3] [4]. The compound demonstrates moderate lipophilicity with a calculated XLogP value of 2.76, indicating balanced hydrophobic and hydrophilic character [3].
Molecular Descriptor | Value | Units |
---|---|---|
Molecular Weight | 340.33 / 362.3 | g/mol |
Topological Polar Surface Area | 90.83 | Ų |
Hydrogen Bond Donors | 1 | count |
Hydrogen Bond Acceptors | 6 | count |
Rotatable Bonds | 3 | count |
XLogP | 2.76 | dimensionless |
The topological polar surface area of 90.83 Ų indicates moderate polarity, facilitating membrane permeability while maintaining aqueous solubility [3]. The presence of a single hydrogen bond donor, corresponding to the carboxylic acid proton or aniline nitrogen, contrasts with six hydrogen bond acceptors distributed among the nitrogen atoms and oxygen atoms [3].
Solubility studies demonstrate that CX-5011 achieves concentrations of 10 millimolar in dimethyl sulfoxide, indicating excellent solubility in aprotic polar solvents [4]. This solubility profile proves advantageous for biological assay preparation and stock solution formulation [4]. The compound maintains stability under standard storage conditions at negative twenty degrees Celsius [4].
The molecular geometry exhibits limited conformational flexibility with only three rotatable bonds, primarily associated with the aniline linkage and carboxylic acid group [3]. This restricted flexibility contributes to the high binding affinity observed in protein-ligand interactions by reducing entropic penalties upon complex formation [3].
Physical appearance characterization indicates that CX-5011 exists as a solid powder under ambient conditions [4]. The crystalline nature facilitates handling and storage while maintaining chemical stability over extended periods [4].
Spectroscopic analysis of CX-5011 employs multiple analytical techniques to confirm structural identity and assess purity [19] [22]. Nuclear magnetic resonance spectroscopy provides definitive structural elucidation through detailed analysis of proton and carbon-13 environments within the molecular framework [19] [22].
Proton nuclear magnetic resonance spectroscopy reveals characteristic signals corresponding to the aromatic protons of the tricyclic system and terminal phenyl ring [22]. The ethynyl proton appears as a distinctive singlet at approximately 3.0 parts per million, confirming the presence of the terminal alkyne functionality [22]. Aromatic proton signals demonstrate complex multipicity patterns consistent with the substitution pattern of the pyrimido[4,5-c]quinoline core [22].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of carbon environments [22]. The carbonyl carbon of the carboxylic acid group appears at characteristic chemical shift values around 170 parts per million [22]. Aromatic carbon signals distribute across the 100-150 parts per million region, with quaternary carbons exhibiting distinct chemical shifts from protonated carbons [22].
Mass spectrometry analysis confirms the molecular weight and fragmentation patterns characteristic of the CX-5011 structure [5]. Electrospray ionization mass spectrometry demonstrates molecular ion peaks at mass-to-charge ratios of 341.10332 for the protonated species and 363.08526 for the sodium adduct [5]. These values correspond precisely to the calculated molecular weights of the free acid and sodium salt forms [5].
Infrared spectroscopy identifies characteristic functional group absorptions throughout the molecular structure [22]. The carboxylic acid carbonyl stretch appears at approximately 1680 wavenumbers, while the aromatic carbon-carbon stretches occur in the 1450-1600 wavenumber region [22]. The ethynyl carbon-carbon triple bond produces a characteristic absorption around 2100 wavenumbers [22].
Ultraviolet-visible spectroscopy reveals absorption maxima consistent with the extended conjugated system of the tricyclic scaffold [3]. The aromatic chromophore produces strong absorption bands in the 250-350 nanometer region, reflecting the electronic transitions within the pyrimido[4,5-c]quinoline system [3].